
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the azulenol family and is known for its unique structure and properties. In
Mécanisme D'action
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) have been studied extensively. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to have anti-viral effects by inhibiting the replication of RNA viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) in lab experiments is its unique structure and properties. The compound has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new drugs. Additionally, the compound can be synthesized in the lab, allowing for easy access to large quantities of the compound for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI). One direction is to further explore the compound's potential applications in medicinal chemistry. Specifically, researchers can investigate the compound's ability to target specific cellular pathways involved in various diseases, such as cancer and viral infections. Another direction is to explore the compound's potential applications in the field of organic electronics. Researchers can investigate the compound's electronic properties and its potential use as a building block for the synthesis of new materials. Finally, researchers can investigate the compound's potential toxicity and develop strategies to mitigate any potential adverse effects.
Méthodes De Synthèse
The synthesis of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a complex process that requires several steps. The first step involves the preparation of the starting material, which is 3-ethoxyoctahydro-8-methyleneazulene. This is achieved by reacting 3-ethoxy-1,5-cyclooctadiene with dienophile 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation, oxidation, and cyclization, to obtain 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI).
Applications De Recherche Scientifique
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) has potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
197715-76-7 |
|---|---|
Nom du produit |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
Clé InChI |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
SMILES isomérique |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES canonique |
CCOC1CCC2C1(CCCCC2=C)O |
Synonymes |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
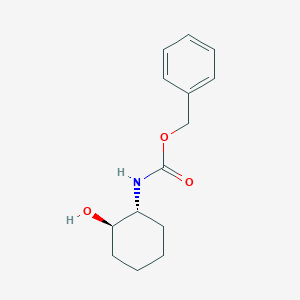
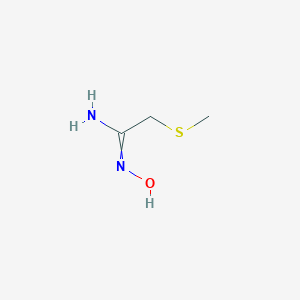

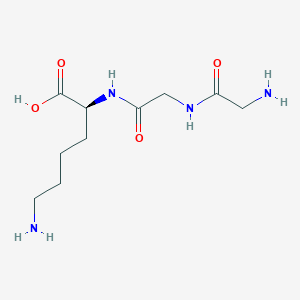
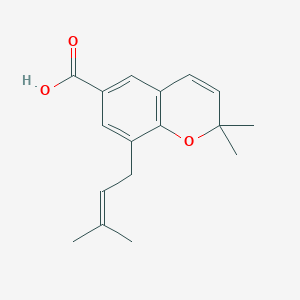
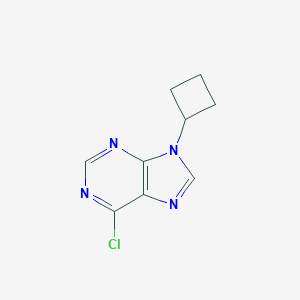
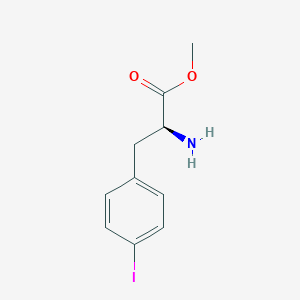
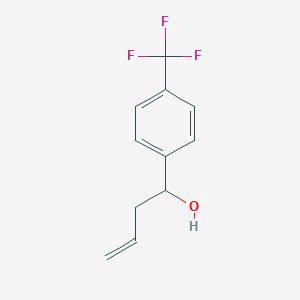

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)
